molecular formula C9H6O2 B188151 Chromone CAS No. 491-38-3

Chromone

Cat. No. B188151
Key on ui cas rn: 491-38-3
M. Wt: 146.14 g/mol
InChI Key: OTAFHZMPRISVEM-UHFFFAOYSA-N
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Patent
US03947462

Procedure details

Alternatively, the resorcinol can be reacted with methyl crotonic acid according to the method of Fahrenholtz [J. Am. Chem. Soc. 89 5934 (1967)] to give the benzopyran-4-one which in turn is reacted with a Grignard or other organometallic compound to give the desired benzopyran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[CH3:9]/[C:10](=C\C)/[C:11](O)=[O:12]>>[O:5]1[C:4]2[CH:3]=[CH:1][CH:8]=[CH:7][C:6]=2[C:11](=[O:12])[CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(/C(=O)O)=C\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC(C2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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